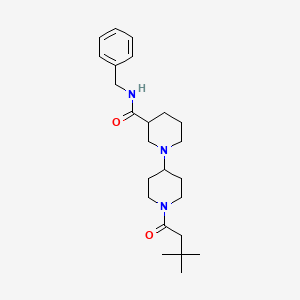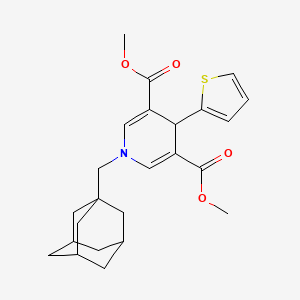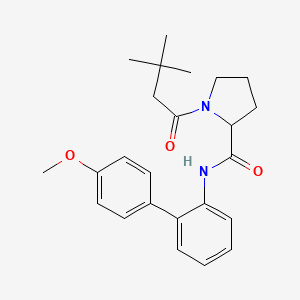
1-(3,3-dimethylbutanoyl)-N-(4'-methoxy-2-biphenylyl)prolinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,3-dimethylbutanoyl)-N-(4'-methoxy-2-biphenylyl)prolinamide, also known as DMB-3115, is a proline-based compound that has gained significant attention in the scientific community due to its potential therapeutic applications. DMB-3115 has been found to exhibit anti-inflammatory and anti-cancer properties, making it a promising candidate for the development of novel drugs.
Mechanism of Action
The mechanism of action of 1-(3,3-dimethylbutanoyl)-N-(4'-methoxy-2-biphenylyl)prolinamide involves its interaction with various molecular targets in the body. It has been found to inhibit the activity of nuclear factor kappa B (NF-κB) and activator protein-1 (AP-1), which are transcription factors that play a crucial role in the regulation of inflammation and cancer cell proliferation. Additionally, 1-(3,3-dimethylbutanoyl)-N-(4'-methoxy-2-biphenylyl)prolinamide has been shown to activate the AMP-activated protein kinase (AMPK) pathway, which is involved in the regulation of energy metabolism and cell growth.
Biochemical and Physiological Effects:
1-(3,3-dimethylbutanoyl)-N-(4'-methoxy-2-biphenylyl)prolinamide has been found to exhibit several biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines such as IL-1β and TNF-α, which are involved in the pathogenesis of various inflammatory diseases. Moreover, 1-(3,3-dimethylbutanoyl)-N-(4'-methoxy-2-biphenylyl)prolinamide has been shown to induce apoptosis in cancer cells and inhibit angiogenesis, which are crucial processes involved in cancer progression.
Advantages and Limitations for Lab Experiments
One of the major advantages of 1-(3,3-dimethylbutanoyl)-N-(4'-methoxy-2-biphenylyl)prolinamide is its potential therapeutic applications in the treatment of inflammatory diseases and cancer. Moreover, its mechanism of action involves the inhibition of various molecular targets, making it a promising candidate for the development of novel drugs. However, one of the limitations of 1-(3,3-dimethylbutanoyl)-N-(4'-methoxy-2-biphenylyl)prolinamide is its limited solubility in water, which can make it challenging to use in certain lab experiments.
Future Directions
There are several future directions for the research on 1-(3,3-dimethylbutanoyl)-N-(4'-methoxy-2-biphenylyl)prolinamide. One of the areas of interest is the development of novel drug formulations that can enhance its solubility in water. Moreover, the potential therapeutic applications of 1-(3,3-dimethylbutanoyl)-N-(4'-methoxy-2-biphenylyl)prolinamide in other diseases such as diabetes and cardiovascular diseases need to be explored further. Additionally, the molecular targets of 1-(3,3-dimethylbutanoyl)-N-(4'-methoxy-2-biphenylyl)prolinamide need to be identified and characterized in greater detail to understand its mechanism of action better.
Synthesis Methods
The synthesis of 1-(3,3-dimethylbutanoyl)-N-(4'-methoxy-2-biphenylyl)prolinamide involves the reaction between 4'-methoxy-2-biphenylylcarboxylic acid and 1-(3,3-dimethylbutanoyl)pyrrolidine-2-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified through column chromatography to obtain pure 1-(3,3-dimethylbutanoyl)-N-(4'-methoxy-2-biphenylyl)prolinamide.
Scientific Research Applications
1-(3,3-dimethylbutanoyl)-N-(4'-methoxy-2-biphenylyl)prolinamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). Moreover, 1-(3,3-dimethylbutanoyl)-N-(4'-methoxy-2-biphenylyl)prolinamide has been shown to inhibit the proliferation of cancer cells by inducing apoptosis and inhibiting angiogenesis.
properties
IUPAC Name |
1-(3,3-dimethylbutanoyl)-N-[2-(4-methoxyphenyl)phenyl]pyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N2O3/c1-24(2,3)16-22(27)26-15-7-10-21(26)23(28)25-20-9-6-5-8-19(20)17-11-13-18(29-4)14-12-17/h5-6,8-9,11-14,21H,7,10,15-16H2,1-4H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUDYIQJJMHDTNA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(=O)N1CCCC1C(=O)NC2=CC=CC=C2C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,3-dimethylbutanoyl)-N-(4'-methoxy-2-biphenylyl)prolinamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(ethylthio)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B6124072.png)
![2-(4-methoxyphenyl)-N-({1-[(5-methylimidazo[1,2-a]pyridin-2-yl)carbonyl]-3-piperidinyl}methyl)acetamide](/img/structure/B6124075.png)
![2-{[2-(4-chlorophenyl)-2-oxoethyl]thio}-4-(4-pyridinyl)-5,6,7,8-tetrahydro-3-quinolinecarbonitrile](/img/structure/B6124078.png)
![1-[4-(1H-tetrazol-1-yl)benzoyl]azepane](/img/structure/B6124091.png)
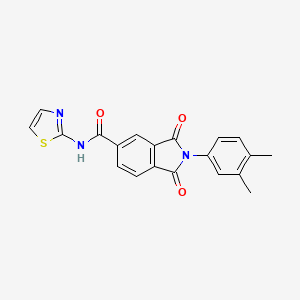
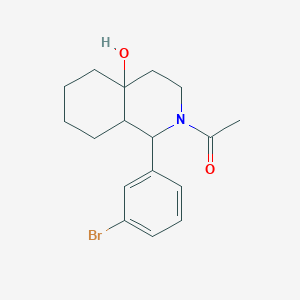
![2-(dimethylamino)-7-[(3-methyl-2-thienyl)sulfonyl]-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6124122.png)
![1-(3-methoxypropanoyl)-N-[3-(5-methyl-1,3,4-thiadiazol-2-yl)phenyl]-2-piperidinecarboxamide](/img/structure/B6124130.png)
![2-{1-(4-ethoxybenzyl)-4-[(2-ethyl-4-methyl-1H-imidazol-5-yl)methyl]-2-piperazinyl}ethanol](/img/structure/B6124133.png)
![methyl 4-(4-{[2-(methoxymethyl)-1-piperidinyl]methyl}-5-methyl-1,3-oxazol-2-yl)benzoate](/img/structure/B6124150.png)
![N,N-dimethyl-4-oxo-2-pyridin-2-yl-4,5,6,8-tetrahydropyrido[3,4-d]pyrimidine-7(3H)-sulfonamide](/img/structure/B6124153.png)
![3-[2-oxo-2-(4-phenyl-1-piperidinyl)ethyl]-4-(2-thienylmethyl)-2-piperazinone](/img/structure/B6124164.png)
